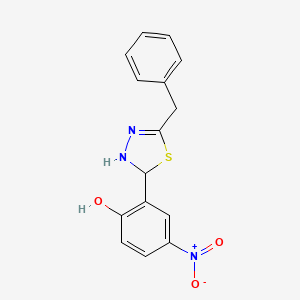
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a benzyl group, a nitrophenol group, and a dihydrothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the thiadiazole ring.
Nitration of Phenol: The nitrophenol group can be introduced by nitrating a phenol derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenol group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-nitrophenol: Lacks the dihydro component in the thiadiazole ring.
2-(5-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol: Contains a methyl group instead of a benzyl group.
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-aminophenol: Contains an amino group instead of a nitro group.
Uniqueness
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol is unique due to the combination of its benzyl, nitrophenol, and dihydrothiadiazole groups. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13-7-6-11(18(20)21)9-12(13)15-17-16-14(22-15)8-10-4-2-1-3-5-10/h1-7,9,15,17,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDGDLMPJNMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(S2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6022023.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B6022030.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6022034.png)
![1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B6022035.png)
![4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B6022043.png)
![(4-ethylbenzyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6022051.png)
![4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B6022055.png)
![methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B6022064.png)
![4-[4-(difluoromethoxy)phenyl]-11-(difluoromethyl)-13-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6022065.png)
![3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B6022072.png)
![2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022075.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6022084.png)
![N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B6022085.png)
![2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6022093.png)
